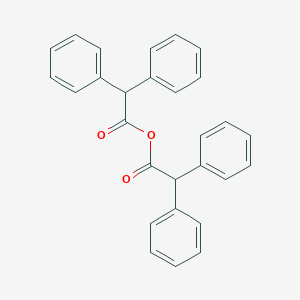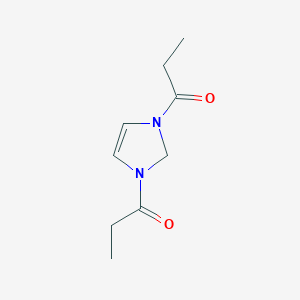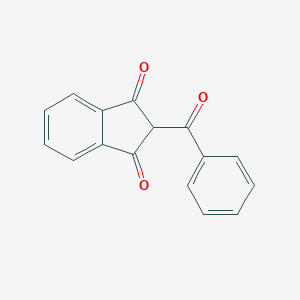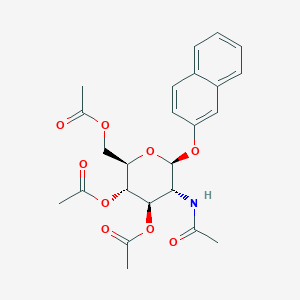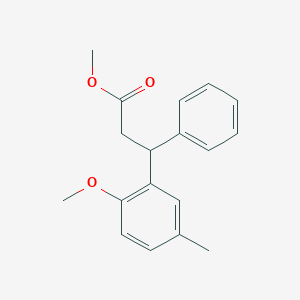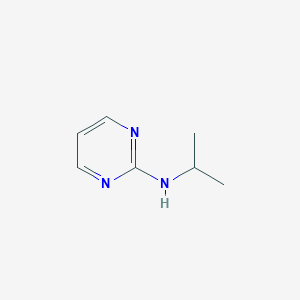
2-Isonitrosoacetophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isonitrosoacetophenone, also known as 2-keto-2-phenyl-acetaldoxime, is a chemical compound with the molecular formula C8H7NO2. It is characterized by the presence of an oxime functional group, which is relatively rare in natural products.
Wissenschaftliche Forschungsanwendungen
2-Isonitrosoacetophenone has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
2-Isonitrosoacetophenone (INAP) is a plant-derived stress metabolite with anti-oxidative and anti-fungal properties . It is recognized by the enzymatic machinery of the phenylpropanoid pathway .
Mode of Action
INAP acts as a novel inducer of plant defense . It has a sensitizing or priming effect through activation of salicylic acid-, jasmonic acid-, and ethylene pathways . This results in an altered transcriptome, with the expression of genes involved in the perception of pathogens and associated cellular re-programming in support of defense .
Biochemical Pathways
Oxime functional groups, which are rare in natural products, can serve as substrates depending on existing secondary pathways . INAP is recognized by the enzymatic machinery of the phenylpropanoid pathway and is converted to a molecule with a substitution pattern similar to ferulic acid .
Pharmacokinetics
Nicotiana tabacum cell suspensions rapidly take up 1 mM INAP, producing 4’-hexopyranosyloxy-3’-methoxyisonitrosoacetophenone in 54% yield over 18 hours . Unconverted INAP was at 33 μM .
Result of Action
The activation of salicylic acid-, jasmonic acid-, and ethylene pathways by INAP results in an altered transcriptome . This leads to the expression of genes involved in the perception of pathogens and associated cellular re-programming in support of defense . Furthermore, infection assays with the pathogen Pseudomonas syringae pv. tabaci confirmed the establishment of a functional anti-microbial environment in planta .
Action Environment
The action of INAP is influenced by environmental factors. For instance, the uptake of INAP by Nicotiana tabacum cell suspensions is rapid, suggesting that the compound’s action, efficacy, and stability may be influenced by the cellular environment .
Biochemische Analyse
Biochemical Properties
2-Isonitrosoacetophenone is used to make a complex with copper and amino acids . These complexes have shown to have more antimicrobial activities against gram-positive bacteria than gram-negative bacteria . The complexes also have antioxidant activity .
Cellular Effects
In Nicotiana tabacum cell suspensions, 2-Isonitrosoacetophenone has been shown to have a sensitizing or priming effect through activation of salicylic acid-, jasmonic acid- and ethylene pathways . This results in an altered transcriptome, with the expression of genes involved in the perception of pathogens and associated cellular re-programming in support of defense .
Molecular Mechanism
The molecular mechanism of 2-Isonitrosoacetophenone involves its recognition by the enzymatic machinery of the phenylpropanoid pathway . It undergoes hydroxylation at its meta- and para-positions, as well as subsequent methoxylation and glycosylation . This results in a molecule with a substitution pattern similar to ferulic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Isonitrosoacetophenone induces metabolic perturbations in cell lines, and homeostasis is re-established over time . The response in sorghum cells was found to be more consistent and well-coordinated when compared to tobacco cells .
Metabolic Pathways
2-Isonitrosoacetophenone is involved in the phenylpropanoid pathway . It is recognized by the enzymatic machinery of this pathway and is converted to a molecule with a substitution pattern similar to ferulic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isonitrosoacetophenone can be synthesized through several methods. One common synthetic route involves the reaction of phenylglyoxal with hydroxylamine hydrochloride in the presence of silica gel at room temperature for three hours . Another method includes the oxidation of benzoylcarbinol with cupric acetate .
Industrial Production Methods
Industrial production of isonitrosoacetophenone typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isonitrosoacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxal.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in substitution reactions, particularly involving the oxime group.
Common Reagents and Conditions
Common reagents used in reactions with isonitrosoacetophenone include hydroxylamine hydrochloride, cupric acetate, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving isonitrosoacetophenone depend on the specific reaction conditions. For example, oxidation typically yields phenylglyoxal, while reduction can produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
2-Isonitrosoacetophenone can be compared with other oxime-containing compounds, such as:
Eigenschaften
CAS-Nummer |
532-54-7 |
|---|---|
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-1-phenylethanone |
InChI |
InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6- |
InChI-Schlüssel |
MLNKXLRYCLKJSS-TWGQIWQCSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=NO |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=N\O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=NO |
melting_point |
129.0 °C |
Key on ui other cas no. |
83922-86-5 532-54-7 |
Piktogramme |
Irritant |
Synonyme |
Phenylglyoxal 2-Oxime; Phenylglyoxal Aldoxime; 2-(Hydroxyimino)acetophenone; Benzoylformaldoxime; Isonitrosoacetophenone; NSC 1330; NSC 25388; Phenylglyoxal Monoxime; RA 54; α-(Hydroximino)acetophenone; α-(Hydroxyimino)acetophenone; (E)-2-Oxo-2-pheny |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isonitrosoacetophenone?
A1: Isonitrosoacetophenone has the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize INAP?
A2: INAP can be characterized using various spectroscopic techniques, including:
- UV-Vis Spectroscopy: [, , , ] This technique is useful for studying INAP's optical properties like absorbance, transmission, and band gap energy, which are influenced by factors like concentration and solvent.
- Infrared (IR) Spectroscopy: [, , , , , , ] IR spectroscopy helps identify functional groups and analyze the binding modes of INAP in metal complexes. Key vibrational bands include those associated with O-H, C=O, C=N, and N-O bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , , , ] ¹H and ¹³C NMR provide detailed information about the structure and bonding in INAP and its derivatives. Chemical shifts and coupling constants provide valuable insights into the electronic environment of different atoms within the molecule.
Q3: Does the concentration of Isonitrosoacetophenone affect its properties?
A3: Yes, research has shown that the concentration of INAP significantly impacts its optical properties. For example, increasing the water content in INAP solutions causes a decrease in absorbance and a shift in transmission towards shorter wavelengths. []
Q4: Is Isonitrosoacetophenone stable under various conditions?
A4: The stability of INAP can be influenced by factors like pH, temperature, and exposure to light. Further research is needed to provide a comprehensive understanding of INAP's stability under diverse conditions.
Q5: What are some common synthetic routes to Isonitrosoacetophenone?
A5: INAP can be synthesized through various methods, including:
- Nitrosation of Acetophenone: [, , ] This method involves reacting acetophenone with a nitrosating agent like n-butyl nitrite in the presence of a base like sodium ethoxide.
- Reaction of Dimethylphenacylsulfonium Bromide with Sodium Nitrite: [] This reaction yields different products depending on the solvent used. In water, it primarily forms 3,4-dibenzoyl-1,2,5-oxadiazole 2-oxide, while in a dioxane-water mixture, it predominantly produces ω-chloro-ω-isonitrosoacetophenone.
Q6: Can Isonitrosoacetophenone act as a precursor for other compounds?
A6: Yes, INAP serves as a versatile starting material for synthesizing various heterocyclic compounds, including:
- 1,2,4-Triazines: [, ] INAP reacts with hydrazine derivatives like terephthalohydrazone to form substituted 1,2,4-triazines.
- N-Hydroxypyrroles: [] INAP can be used in a reaction sequence involving vinyl-triphenylphosphonium salts to synthesize functionalized N-hydroxypyrrole derivatives.
- Schiff Bases: [, ] INAP readily condenses with diamines like 1,4-phenylenediamine and 4,4′-diaminobiphenyl to form tetradentate Schiff bases.
Q7: Can Isonitrosoacetophenone form complexes with metals?
A7: Yes, INAP acts as a ligand, forming complexes with various transition metals like platinum (Pt), palladium (Pd), iron (Fe), copper (Cu), nickel (Ni), cobalt (Co), zinc (Zn), and lanthanides. [, , , , , , , , , ]
Q8: What is the significance of these metal complexes?
A8: INAP-metal complexes have been studied for various applications, including:
- Antimicrobial Activity: [, , ] Some INAP-metal complexes exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity: [, ] Certain INAP-metal complexes demonstrate antioxidant properties, acting as radical scavengers.
Q9: Does Isonitrosoacetophenone elicit biological responses in plants?
A9: Yes, INAP has been shown to induce defense responses in various plants. Studies on Nicotiana tabacum (tobacco) cell suspensions treated with INAP have revealed:
- Transcriptional Reprogramming: [] INAP triggers changes in gene expression patterns related to plant defense mechanisms.
- Metabolic Changes: [, ] INAP treatment alters the metabolic profile of plants, potentially leading to the accumulation of defense-related metabolites.
- Priming for Enhanced Defense: [] INAP appears to prime plants for a faster and stronger defense response upon subsequent pathogen attack.
Q10: Are there any studies on the biotransformation of INAP in plants?
A10: Yes, research has investigated the metabolic fate of INAP in plants like Nicotiana tabacum and Arabidopsis thaliana. [, ] These studies provide valuable insights into the pathways involved in INAP biotransformation and its impact on plant metabolism.
Q11: Have computational methods been used to study Isonitrosoacetophenone?
A11: Yes, computational chemistry techniques, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, have been employed to study:
- Electronic Structure and Properties: [] DFT and HF methods have been used to predict the electronic absorption spectra of INAP and investigate the effects of different basis sets on the accuracy of these calculations.
- Reaction Mechanisms: [] DFT calculations have provided insights into the reaction mechanisms of INAP with amines, explaining the formation of different products and the influence of substituents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


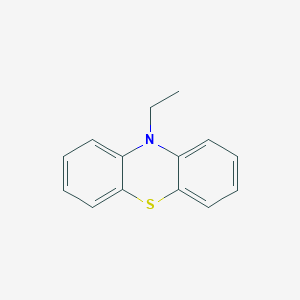
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
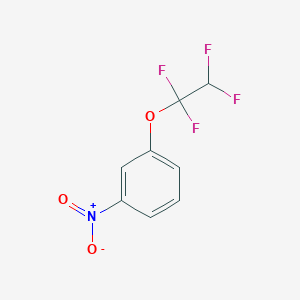

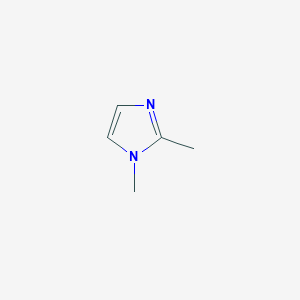
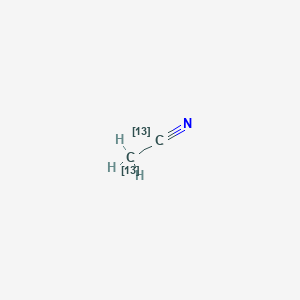
![N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide](/img/structure/B154451.png)
